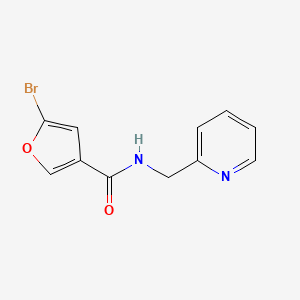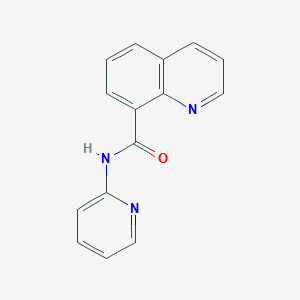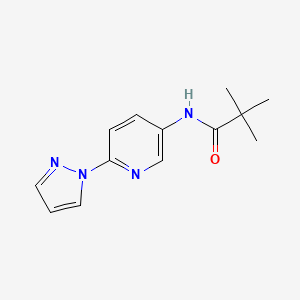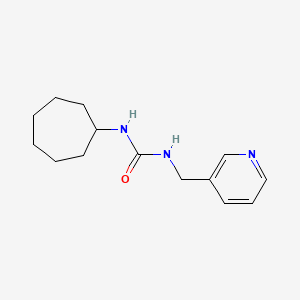
N-(cyclopropylmethyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropylmethyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, especially in the field of pharmacology. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their therapeutic properties.
Aplicaciones Científicas De Investigación
N-(cyclopropylmethyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide has been studied for its potential applications in various fields, including pharmacology, neuroscience, and medicinal chemistry. In pharmacology, this compound has been shown to have potent and selective affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety, depression, and stress. In neuroscience, this compound has been studied for its potential use as a tool compound for the study of the 5-HT1A receptor signaling pathway. In medicinal chemistry, this compound has been used as a lead compound for the development of novel 5-HT1A receptor ligands with improved pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-(cyclopropylmethyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide involves the selective binding to the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The binding of this compound to the 5-HT1A receptor results in the activation of the receptor and the subsequent modulation of various signaling pathways, including the adenylyl cyclase and the mitogen-activated protein kinase pathways. The activation of these pathways leads to the regulation of various physiological processes, including neurotransmitter release, neuronal excitability, and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(cyclopropylmethyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide are primarily mediated through the selective activation of the serotonin 5-HT1A receptor. This compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in various animal models of anxiety, depression, and schizophrenia. Moreover, this compound has been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(cyclopropylmethyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide in lab experiments include its high potency and selectivity for the serotonin 5-HT1A receptor, which makes it a valuable tool compound for the study of the receptor signaling pathway. Moreover, this compound has been extensively studied for its pharmacological properties, which makes it a well-characterized compound for use in various experimental settings. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which may require the use of organic solvents for its preparation and administration.
Direcciones Futuras
The future directions for the study of N-(cyclopropylmethyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide include the development of novel 5-HT1A receptor ligands with improved pharmacological properties, including increased selectivity, potency, and solubility. Moreover, this compound may be studied for its potential applications in the treatment of various psychiatric and neurological disorders, including anxiety, depression, and schizophrenia. Finally, the study of the 5-HT1A receptor signaling pathway may provide insights into the pathophysiology of these disorders and the development of novel therapeutic strategies.
Métodos De Síntesis
The synthesis of N-(cyclopropylmethyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide involves the reaction of 2,3-dimethylphenylpiperazine with cyclopropylmethylamine and 1,1'-carbonyldiimidazole in anhydrous dichloromethane. The reaction is carried out at room temperature under nitrogen atmosphere, and the product is purified by column chromatography using a mixture of hexane and ethyl acetate as eluent. The yield of the product is around 60%.
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-13-4-3-5-16(14(13)2)19-8-10-20(11-9-19)17(21)18-12-15-6-7-15/h3-5,15H,6-12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGNPDFLLZMUGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)NCC3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7470762.png)

![2-imidazo[1,2-a]pyridin-2-yl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7470779.png)

![[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B7470785.png)